Protein Kinase C 19-31 acetate is a peptide inhibitor derived from the pseudo-substrate regulatory domain of Protein Kinase C alpha, specifically from residues 19 to 31. This compound is notable for its role in inhibiting the activity of Protein Kinase C, a crucial enzyme involved in various cellular signaling pathways. The peptide features a modification where serine replaces the wild-type alanine at position 25, enhancing its specificity and efficacy as a substrate for testing Protein Kinase C activity .
Protein Kinase C 19-31 acetate is classified as a peptide inhibitor and is primarily utilized in biochemical research to study the mechanisms of Protein Kinase C signaling. It is synthesized from the regulatory domain of Protein Kinase C alpha, making it a valuable tool in understanding the enzyme's role in cellular processes such as proliferation, differentiation, and apoptosis .
The synthesis of Protein Kinase C 19-31 acetate typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the incorporation of specific modifications such as the substitution of alanine with serine at position 25. The final product is then cleaved from the resin, purified, and characterized using techniques such as high-performance liquid chromatography and mass spectrometry to confirm its identity and purity .
The molecular formula of Protein Kinase C 19-31 acetate is with a molecular weight of approximately 1603.9 g/mol. The structure comprises a sequence of amino acids that mimic the natural substrates of Protein Kinase C, allowing it to effectively inhibit the enzyme's activity by competing for binding sites .
Protein Kinase C 19-31 acetate functions primarily through competitive inhibition. It binds to the active site of Protein Kinase C, preventing substrate phosphorylation. This interaction can be studied through various biochemical assays that measure kinase activity in the presence and absence of the inhibitor. For instance, experiments often involve incubating cells with phorbol esters, which activate Protein Kinase C, alongside varying concentrations of Protein Kinase C 19-31 acetate to assess its inhibitory effects .
The mechanism by which Protein Kinase C 19-31 acetate exerts its inhibitory effects involves mimicking natural substrates of Protein Kinase C. By binding to the enzyme's active site, it prevents the phosphorylation of target proteins that are normally activated by Protein Kinase C signaling pathways. This inhibition can lead to alterations in cellular responses such as growth factor signaling, apoptosis, and synaptic transmission .
Protein Kinase C 19-31 acetate is typically stored as a powder at -20°C to maintain stability over time. In solution (e.g., DMSO), it remains stable for up to one year at -80°C. The compound is soluble in dimethyl sulfoxide at concentrations up to 10 mM, making it suitable for various experimental applications .
Protein Kinase C 19-31 acetate has several applications in scientific research:
Protein Kinase C 19-31 acetate (sequence: Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val) is a synthetic peptide corresponding to residues 19–31 of the regulatory domain of Protein Kinase C alpha. This sequence replicates the endogenous pseudosubstrate region responsible for maintaining Protein Kinase C in an autoinhibited state under basal conditions. The pseudosubstrate domain contains a critical alanine residue instead of a phosphorylatable serine/threonine, rendering it incapable of serving as a catalytic substrate while enabling high-affinity binding to the substrate-recognition cavity of the Protein Kinase C catalytic domain [3] [8].
Biochemical analyses confirm that Protein Kinase C 19-31 acetate competitively occupies the substrate-binding cleft, sterically hindering access to physiological substrates. Structural studies reveal that the conserved "RFARKGAL" motif within this peptide anchors it to conserved lysine-rich regions in the catalytic site through electrostatic interactions, mimicking the autoinhibitory mechanism of full-length Protein Kinase C. Substitution of alanine with serine at the phosphoacceptor position abolishes this inhibitory function, underscoring the necessity of pseudosubstrate mimicry for activity [2] [5].
Table 1: Pseudosubstrate Domain Sequences Across Protein Kinase C Isoforms
Isoform Class | Isoform | Pseudosubstrate Sequence | Key Residues |
---|---|---|---|
Conventional | Protein Kinase C alpha | RFARKGALRQKNV | Ala²⁷ (non-phosphorylatable) |
Conventional | Protein Kinase C beta I | KMAVRRGKNQKNV | Ala¹⁰⁹ |
Novel | Protein Kinase C delta | RGPATKGAIKQAK | Ala¹⁴⁵ |
Atypical | Protein Kinase C zeta | QEAVGSKIKKTL | Ala¹¹⁸ |
Protein Kinase C 19-31 acetate exhibits competitive inhibition kinetics with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 100 nM against conventional Protein Kinase C isoforms in vitro. Kinetic analyses demonstrate concentration-dependent displacement of fluorescent substrate probes from the catalytic site, with inhibition constants (Kᵢ) ranging from 20–200 nM depending on isoform and assay conditions. The peptide shows higher affinity for conventional (Protein Kinase C alpha, beta, gamma) and novel isoforms (Protein Kinase C delta, epsilon) compared to atypical isoforms (Protein Kinase C zeta, iota), attributable to sequence divergence in their pseudosubstrate regions and catalytic domain architectures [5] [8].
Isoform selectivity arises from structural variations in the substrate-binding groove:
Table 2: Kinetic Parameters of Protein Kinase C 19-31 Acetate Inhibition
Protein Kinase C Isoform | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Mode | Catalytic Domain Specificity |
---|---|---|---|---|
Protein Kinase C alpha | 100 | 20–50 | Competitive | Conventional (C1A-C1B-C2-C3-C4) |
Protein Kinase C gamma | 150 | 40–80 | Competitive | Conventional (C1A-C1B-C2-C3-C4) |
Protein Kinase C delta | 200 | 80–150 | Competitive | Novel (C1A-C1B-C2-like-C3-C4) |
Protein Kinase C epsilon | 300 | 100–200 | Competitive | Novel (C1A-C1B-C2-like-C3-C4) |
Protein Kinase C zeta | >1000 | >500 | Weak competitive | Atypical (PB1-C3-C4) |
Beyond direct substrate competition, Protein Kinase C 19-31 acetate induces long-range conformational changes that stabilize the autoinhibited state of Protein Kinase C. Binding of the peptide to the catalytic domain prevents release of the autoinhibitory pseudosubstrate segment from the active site, even in the presence of activating cofactors like diacylglycerol or phorbol esters. This dual mechanism—occupying the substrate-binding cleft while reinforcing pseudosubstrate engagement—effectively "locks" Protein Kinase C in a closed, inactive conformation [3] [6].
Biophysical studies indicate that peptide binding alters protease sensitivity of the hinge region connecting the regulatory and catalytic domains, confirming global structural rearrangement. These allosteric effects impair phosphorylation-dependent maturation of Protein Kinase C (e.g., at the activation loop, turn motif, and hydrophobic motif), further suppressing catalytic competence. Consequently, downstream signaling cascades reliant on substrate phosphorylation (e.g., MARCKS, occludin, neurogranin) are disrupted without direct kinase inhibition [6] [7].
Table 3: Allosteric Effects of Protein Kinase C 19-31 Acetate on Protein Kinase C Conformation
Conformational State | Hinge Region Accessibility | Catalytic Domain Phosphorylation | Activation by Diacylglycerol |
---|---|---|---|
Basal (Uninhibited) | Protected | Partial | Yes |
Activated | Exposed | Complete | Enhanced |
Inhibited (with peptide) | Rigidified | Impaired | No |
The efficacy of Protein Kinase C 19-31 acetate varies between conventional (calcium-dependent) and novel/atypical (calcium-independent) isoforms due to mechanistic differences in their activation:
Notably, the peptide retains partial efficacy against novel isoforms in calcium-free systems, confirming its role in disrupting diacylglycerol-dependent allostery independently of calcium flux [1] [6].
Table 4: Inhibition Efficacy Across Protein Kinase C Classes in Calcium-Rich vs. Calcium-Free Conditions
Protein Kinase C Class | Key Activators | % Inhibition (Calcium-Rich) | % Inhibition (Calcium-Free) | Primary Inhibition Mechanism |
---|---|---|---|---|
Conventional | Calcium, Diacylglycerol | 85–95% | <10% | Blocks calcium-induced membrane translocation & catalytic opening |
Novel | Diacylglycerol | 70–80% | 60–70% | Competes with substrates; reduces diacylglycerol affinity |
Atypical | Phosphatidylserine | 10–20% | 10–20% | Weak catalytic competition |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1